4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
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Description
4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23BrFN3O2S and its molecular weight is 456.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
A practical synthesis method for related compounds involves the cross-coupling reaction and diazotization processes, highlighting the chemical versatility and potential utility of similar compounds in synthetic chemistry and material science (Qiu et al., 2009). These methods can be instrumental in the large-scale production of compounds for pharmaceuticals and advanced materials.
Fluorescent Chemosensors
Derivatives of related structural frameworks have been developed as chemosensors for detecting metal ions and other analytes, indicating potential applications in environmental monitoring, diagnostics, and biochemical research (Roy, 2021). The high selectivity and sensitivity of these chemosensors make them valuable tools for detecting trace amounts of substances.
Advanced Oxidation Processes
The degradation of pharmaceuticals and other organic pollutants using advanced oxidation processes (AOPs) has been extensively studied, providing insights into the environmental fate and treatment of persistent organic pollutants (Qutob et al., 2022). Compounds with similar structures could serve as models or reactants in studies aiming to understand and improve the efficiency of AOPs in water treatment.
Biodegradation and Environmental Impact
Research into the identification and characterization of ethidium bromide-degrading bacteria offers a glimpse into the potential for bioremediation strategies to manage laboratory waste and mitigate the environmental impact of brominated compounds (Gandhi et al., 2022). This line of inquiry could be extended to study the biodegradation of structurally related compounds, including 4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide, to understand their environmental fate and develop effective disposal methods.
Properties
IUPAC Name |
4-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrFN3O2S/c1-23-10-12-24(13-11-23)19(15-2-6-17(21)7-3-15)14-22-27(25,26)18-8-4-16(20)5-9-18/h2-9,19,22H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSXAXIEVXXIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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